3-(Chloromethyl)piperidine
Overview
Description
3-(Chloromethyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom The compound this compound is characterized by the presence of a chloromethyl group attached to the third carbon of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)piperidine typically involves the chloromethylation of piperidine. One common method is the reaction of piperidine with formaldehyde and hydrochloric acid, which results in the formation of this compound. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods: In industrial settings, this compound can be produced by reacting piperidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. This method allows for the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)piperidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily displaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of methyl derivatives or other reduced forms.
Scientific Research Applications
3-(Chloromethyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various organic compounds and intermediates.
Biology: The compound is used in the development of biologically active molecules and as a precursor for the synthesis of bioactive compounds.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical agents with therapeutic properties.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)piperidine is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity allows the compound to form various derivatives with different biological and chemical properties. The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications.
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but without the chloromethyl group.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
3-Methylpiperidine: A compound with a methyl group attached to the third carbon instead of a chloromethyl group.
Uniqueness: 3-(Chloromethyl)piperidine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
3-(chloromethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXSKUPMQZMWSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625734 | |
Record name | 3-(Chloromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220510-75-8 | |
Record name | 3-(Chloromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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